molecular formula C9H11F3N2O2 B12226849 Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate

Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate

Cat. No.: B12226849
M. Wt: 236.19 g/mol
InChI Key: IHVXKDALLQCLOZ-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits distinct signals:

  • Pyrazole protons : A doublet at δ 7.82 ppm (H-3, J = 2.1 Hz) and a triplet at δ 6.38 ppm (H-4, J = 2.1 Hz).
  • Ethyl group : A quartet at δ 4.21 ppm (OCH₂CH₃, J = 7.0 Hz) and a triplet at δ 1.31 ppm (OCH₂CH₃).
  • Central CH₂ group : A multiplet at δ 2.65–2.78 ppm (C-2 protons).

¹³C NMR

Key signals include:

  • Ester carbonyl : δ 170.2 ppm .
  • Trifluoromethyl carbon : δ 122.5 ppm (q, J = 288 Hz).
  • Pyrazole carbons : δ 142.1 ppm (C-3) and δ 106.7 ppm (C-4).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent absorptions:

  • Ester C=O stretch : 1742 cm⁻¹ .
  • C-F stretches : 1145–1240 cm⁻¹ .
  • Pyrazole ring vibrations : 1550 cm⁻¹ (C=N) and 3100 cm⁻¹ (C-H aromatic).

Mass Spectrometry (MS)

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 248.1 [M]⁺, with fragmentation patterns including loss of the ethyl group (m/z 203.0 ) and trifluoromethyl radical (m/z 179.1 ).

X-ray Crystallographic Analysis of Solid-State Conformations

Single-crystal X-ray diffraction studies of analogous compounds (e.g., ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate) show a monoclinic crystal system with space group P2₁/c . The pyrazole ring forms a 57° angle with the ester plane, stabilized by weak C-H···O interactions between the pyrazole’s C-H and the ester carbonyl oxygen. The trifluoromethyl group adopts a staggered conformation to minimize steric repulsion.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

DFT calculations (B3LYP/6-311+G(d,p)) predict a HOMO-LUMO gap of 6.2 eV , indicating moderate reactivity. The HOMO is localized on the pyrazole ring, while the LUMO resides on the trifluoromethyl group and ester carbonyl. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the pyrazole’s lone pairs and the σ* orbitals of the adjacent C-C bond, contributing to rotational barriers.

Mulliken charge analysis reveals significant polarization:

  • Pyrazole N-1 : -0.45 e
  • Trifluoromethyl C : +0.32 e
  • Ester carbonyl O : -0.58 e

This charge distribution facilitates dipole-dipole interactions in the solid state and influences solubility in polar solvents.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-pyrazol-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-2-16-8(15)6-7(9(10,11)12)14-5-3-4-13-14/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVXKDALLQCLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate

Ethyl trifluoroacetate and ethyl acetate undergo base-catalyzed condensation in cyclohexane or tetrahydrofuran (THF).

  • Catalyst : Sodium ethoxide or potassium tert-butoxide.
  • Neutralization : Formic acid in ethyl acetate precipitates the enolate salt, avoiding hydrolysis.
  • Yield : ~85% after distillation.

Step 2: Cyclization with Hydrazines

The β-ketoester reacts with hydrazines (e.g., phenylhydrazine or acetamidine hydrochloride) under acidic or basic conditions to form a pyrazoline intermediate, which is oxidized to the final pyrazole.

Example Reaction :

Reactants Conditions Catalyst/Base Yield
Ethyl trifluoroacetoacetate + phenylhydrazine Methanol, HCl, reflux, 1.5 hr None 79%
Ethyl trifluoroacetoacetate + acetamidine HCl Ethanol, NaOMe, reflux, 12 hr Sodium methoxide 85.7%

Mechanistic Insight :

  • Hydrazone Formation : Hydrazine attacks the keto group, forming a hydrazone.
  • Cyclization : Base-induced elimination of water generates the pyrazole ring.

One-Pot Synthesis via Yb(PFO)₃ Catalysis

A one-pot, three-component reaction using ytterbium triflate [Yb(PFO)₃] catalyzes the formation of trifluoromethyl pyrazoles from aldehydes, aromatic hydrazines, and ethyl trifluoroacetoacetate, followed by IBX-mediated oxidation.

Reaction Sequence :

  • Condensation : Aldehyde and hydrazine form a hydrazone.
  • Cycloaddition : Yb(PFO)₃ promotes cyclization with ethyl trifluoroacetoacetate, yielding a pyrazoline.
  • Oxidation : IBX oxidizes the pyrazoline to the pyrazole.

Optimized Conditions :

Component Role Quantity
Yb(PFO)₃ Lewis acid catalyst 5 mol%
IBX Oxidizing agent 1.5 equiv
Solvent Dichloromethane

Yield : 70–85% for substituted pyrazoles.

Alternative Cyclization Methods

Friedel-Crafts Acylation

Ethyl trifluoroacetoacetate undergoes Friedel-Crafts acylation with aromatic substrates, but this method is less common for pyrazole synthesis.

Copper-Catalyzed Click Reactions

Though primarily used for triazoles, copper-catalyzed azide-alkyne cycloadditions (CuAAC) with trifluoromethyl azides may offer alternative routes, though yields for pyrazoles remain unreported.

Comparative Analysis of Methods

Method Key Reagents Catalyst Yield Advantages Limitations
Nucleophilic Substitution 1H-pyrazole, β-ketoester Sodium ethoxide 40–70% Direct route, minimal steps Requires anhydrous conditions
Claisen + Cyclization Ethyl acetate, hydrazines NaOMe/K₂CO₃ 79–85% High regioselectivity, scalable Multi-step process
Yb(PFO)₃ Catalysis Aldehydes, hydrazines, IBX Yb(PFO)₃ 70–85% One-pot efficiency, diverse substrates Expensive catalyst

Critical Challenges and Optimizations

  • Regioselectivity : Competing cyclization pathways may lead to isomers (e.g., 2-methyl vs. 1-methyl pyrazoles). Use of Na₂CO₃/K₂CO₃ improves selectivity for 1-methyl derivatives.
  • Solvent Selection : Cyclohexane or THF minimizes side reactions during Claisen condensation.
  • Water Management : Trialkyl orthoformates dry intermediates, ensuring efficient cyclization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique trifluoro-pyrazole substitution distinguishes it from conventional esters. Below is a detailed comparison with structurally or functionally related esters:

Structural Analogues

Compound Name Key Substituents Molecular Formula Boiling Point (°C) Density (g/cm³) pKa Applications/Properties
Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate Trifluoromethyl, pyrazole C₁₀H₁₂F₃N₃O₂ 339.8 ± 42.0 (pred.) 1.46 (pred.) -2.95 (pred.) Potential pharmaceuticals/agrochemicals
Ethyl butanoate Linear alkyl chain C₆H₁₂O₂ ~121 0.879 ~1.5 Flavoring (green apple aroma)
Ethyl 2-methyl butanoate Branched alkyl chain (2-methyl) C₇H₁₄O₂ ~137 0.865 ~1.7 Flavoring (apricot aroma)
Ethyl 3-methyl butanoate (isovalerate) Branched alkyl chain (3-methyl) C₇H₁₄O₂ ~134 0.867 ~1.6 Flavoring (fruity notes)
Ethyl hexanoate Longer alkyl chain (C6) C₈H₁₆O₂ ~168 0.872 ~1.4 Flavoring (tropical fruit)

Key Differences

  • Acidity : The compound’s strong acidity (pKa = -2.95 ) contrasts with typical esters (pKa ~1.5–1.7), likely due to electron-withdrawing effects from the trifluoromethyl and pyrazole groups .
  • Reactivity: Fluorinated esters are more resistant to hydrolysis than non-fluorinated counterparts, enhancing stability in biological systems .
  • Aroma Profile: Unlike ethyl butanoate derivatives, which contribute fruity aromas (e.g., green apple, apricot), the trifluoro-pyrazole substitution likely eliminates flavor utility but introduces bioactivity .

Functional and Industrial Relevance

  • Flavor Industry: Ethyl butanoate and its branched analogues are pivotal in food aromas, while the target compound’s structural complexity limits such applications .
  • Biological Interactions : Fluorinated esters like the target compound may inhibit microbial ester production (e.g., by lactic acid bacteria) due to enhanced stability and electronic effects .
  • Pharmaceutical Potential: The pyrazole moiety and trifluoromethyl group align with motifs in drug discovery, suggesting utility in kinase inhibitors or antifungal agents .

Biological Activity

Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate is a fluorinated compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique molecular structure. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a pyrazole moiety. Its molecular formula is C8H10F3N2O2C_8H_{10}F_3N_2O_2 with a molecular weight of approximately 236.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it an interesting candidate for pharmacological studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole with ethyl 4,4,4-trifluoroacetoacetate under basic conditions. This process follows a nucleophilic substitution mechanism where the pyrazole ring attacks the carbonyl carbon of the trifluoroacetoacetate.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits promising antimicrobial and anti-inflammatory activities. The presence of the trifluoromethyl group enhances its interaction with biological membranes and targets such as enzymes and receptors.

A study highlighted its potential as a competitive inhibitor of certain enzymes involved in inflammatory pathways. This inhibition may lead to reduced inflammation in various biological models .

The compound's mechanism of action may involve:

  • Competitive Inhibition : this compound can compete with substrate molecules for binding sites on enzymes.
  • Allosteric Modulation : It may also induce conformational changes in enzymes or receptors that alter their activity .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 4,4,4-trifluoroacetoacetateC7H6F3O2Lacks pyrazole moiety; primarily used as a reagent
Ethyl 4-chloroacetoacetateC7H6ClO2Contains chlorine instead of fluorine
Ethyl 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoateC8H10F2N2O2Less fluorinated; different biological properties

This compound is unique due to its combination of both a trifluoromethyl group and a pyrazole ring. This dual functionality imparts distinct chemical reactivity and enhanced biological activity compared to related compounds.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models with induced inflammation, administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. The compound demonstrated a dose-dependent response in reducing edema and pain levels.

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial assays revealed that this compound exhibited effective activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for further development as an antimicrobial agent.

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